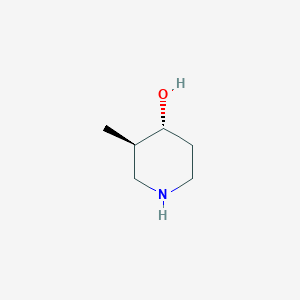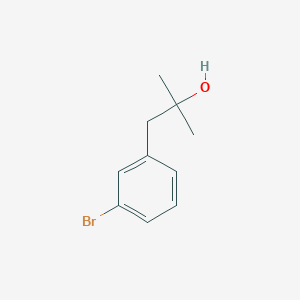
1,2-Pentanediol, 5-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pentanediol, 5-amino- is an organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, polymers, and agrochemicals. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Pentanediol, 5-amino- can be synthesized through the reductive amination of 1,2-pentanediol. This process involves the reaction of 1,2-pentanediol with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like nickel or palladium. The reaction typically occurs under mild conditions, around 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods: Industrial production of 1,2-pentanediol, 5-amino- often involves the use of biomass-derived intermediates. For example, the compound can be synthesized from dihydropyran through a ring-opening tautomerization to form 5-hydroxypentanal, followed by reductive amination . This method is advantageous due to its use of renewable resources and environmentally friendly process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Pentanediol, 5-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halides like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1,2-pentanedione or 1,2-pentanedioic acid.
Reduction: Formation of 1,2-pentanediamine.
Substitution: Formation of halogenated derivatives like 1,2-dichloropentane.
Wissenschaftliche Forschungsanwendungen
1,2-Pentanediol, 5-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-pentanediol, 5-amino- exerts its effects depends on its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic substitution reactions. These interactions allow the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
1,2-Pentanediol: Lacks the amino group, making it less versatile in certain synthetic applications.
1,5-Pentanediol: Has a different hydroxyl group arrangement, affecting its reactivity and applications.
1,2-Hexanediol: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness: 1,2-Pentanediol, 5-amino- is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
375345-20-3 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
5-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2 |
InChI-Schlüssel |
OBDADEXGEWOMQI-UHFFFAOYSA-N |
SMILES |
C(CC(CO)O)CN |
Kanonische SMILES |
C(CC(CO)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)





![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)


